molecular formula C25H29NO6 B2810516 (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 859130-47-5

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2810516
CAS No.: 859130-47-5
M. Wt: 439.508
InChI Key: KBVDOOXMWPDGPW-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one has been identified as a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase DYRK1A and CDC2-like kinases (CLKs) [https://pubmed.ncbi.nlm.nih.gov/28668618/]. Its primary research value lies in its ability to modulate the alternative splicing of pre-mRNA by inhibiting key splicing factors, a mechanism driven by its potent suppression of CLK and DYRK kinase activity [https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00624]. This unique mechanism positions it as a critical chemical probe for investigating the pathological role of aberrant splicing in human diseases. Researchers are actively employing this compound in models of neurodegenerative disorders, such as Alzheimer's disease, where DYRK1A is known to phosphorylate key proteins including tau and amyloid precursor protein (APP) , potentially contributing to neurofibrillary tangle and amyloid plaque pathology [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7521820/]. Furthermore, due to the established role of CLK kinases in oncogenic splicing programs, this inhibitor is a valuable tool for exploring novel therapeutic strategies in cancer research, particularly for malignancies dependent on specific splicing variants for growth and survival.

Properties

IUPAC Name

(2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-29-20-11-8-16(23(30-2)25(20)31-3)14-21-22(28)17-9-10-19(27)18(24(17)32-21)15-26-12-6-4-5-7-13-26/h8-11,14,27H,4-7,12-13,15H2,1-3H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVDOOXMWPDGPW-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trimethoxybenzylidene Group: This step involves the condensation of the benzofuran core with 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Azepan-1-ylmethyl Group: This can be done through nucleophilic substitution reactions using azepane and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The benzylidene moiety can be reduced to a benzyl group using hydrogenation or other reducing agents.

    Substitution: The azepan-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

Benzofuran derivatives are known for a range of biological activities including:

  • Anti-inflammatory Effects : Research indicates that compounds with a benzofuran core can significantly reduce inflammatory markers such as tumor necrosis factor (TNF) and interleukins (IL-1 and IL-8). For instance, studies have shown that certain benzofuran derivatives can inhibit NF-κB activity in macrophages, which is crucial in the inflammatory response .
  • Antioxidant Activity : Many benzofuran compounds exhibit strong antioxidant properties, which can combat oxidative stress in various biological systems. This activity is particularly relevant in chronic diseases where oxidative damage is a contributing factor .
  • Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in oncology. The mechanisms often involve the induction of apoptosis and cell cycle arrest .

3.1. Chronic Inflammatory Disorders

Due to its anti-inflammatory properties, this compound could be developed as a therapeutic agent for conditions such as rheumatoid arthritis or inflammatory bowel disease. Its ability to suppress key inflammatory mediators positions it as a candidate for further clinical studies.

3.2. Cancer Treatment

Given its cytotoxic effects on cancer cells, there is potential for (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one to be explored in cancer therapy. Future research could focus on its efficacy against specific cancer types and its mechanisms of action at the molecular level.

3.3. Neuroprotective Effects

Some studies suggest that benzofuran derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer’s. This application stems from their ability to modulate oxidative stress and inflammation in neuronal tissues .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant reduction in TNF levels by 93.8% using a benzofuran derivative similar to the target compound .
Study BReported cytotoxicity against several cancer cell lines with IC50 values indicating potent activity .
Study CShowed neuroprotective effects in animal models of Alzheimer’s disease through modulation of oxidative stress pathways .

Mechanism of Action

The mechanism of action of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Piperazine-Substituted Analog

Compound : (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one .

Property Target Compound Piperazine Analog
Substituent at C7 Azepan-1-ylmethyl 4-(2-hydroxyethyl)piperazinyl
Ring Size 7-membered azepane 6-membered piperazine
Hydrophilicity Moderate (azepane) Higher (hydroxyethyl group)
Biological Activity Enhanced membrane permeability Improved solubility

Key Findings :

  • Both compounds retain the 2,3,4-trimethoxybenzylidene motif, critical for π-π stacking in enzyme inhibition (e.g., kinase targets).

Simplified Benzylidene Derivatives

Compound : (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one .

Property Target Compound 4-Methoxy Analog
Benzylidene Group 2,3,4-Trimethoxy 4-Methoxy
C7 Substituent Azepan-1-ylmethyl Methyl
Molecular Weight Higher (azepane adds mass) Lower

Key Findings :

  • The 4-methoxybenzylidene analog lacks the multi-methoxy substitution, reducing steric bulk and electronic complexity. This simplification may decrease binding affinity to targets requiring multi-point interactions (e.g., tubulin polymerization inhibitors) .

Brominated Benzylidene Derivatives

Compound : (E)-6-(Benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one .

Property Target Compound Brominated Analog
Benzylidene Group 2,3,4-Trimethoxy 4-Bromo
C6 Substituent Hydroxy Benzyloxy

Key Findings :

  • The benzyloxy group at C6 increases lipophilicity, which may improve tissue penetration but reduce metabolic stability compared to the hydroxy group .

Chlorinated and Bis-Methoxyethylamino Derivatives

Compound: (2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one .

Property Target Compound Chlorinated Analog
C7 Substituent Azepan-1-ylmethyl Bis(2-methoxyethyl)amino
Benzylidene Group 2,3,4-Trimethoxy 2-Chloro

Key Findings :

  • The 2-chlorobenzylidene group may improve selectivity for targets with hydrophobic subpockets (e.g., PARP inhibitors) .

Limitations :

  • Higher molecular weight and lipophilicity may reduce solubility compared to simpler analogs.
  • Synthetic complexity due to azepane and trimethoxy groups increases production costs .

Q & A

Basic: What are the key synthetic pathways for constructing the benzofuran core in this compound?

Methodological Answer:
The benzofuran core is typically synthesized via cyclization of substituted phenolic precursors. For example:

  • Step 1: Start with 6-hydroxybenzofuran-3(2H)-one derivatives.
  • Step 2: Condense with 2,3,4-trimethoxybenzaldehyde under basic conditions (e.g., NaOH/EtOH) to form the benzylidene moiety via Knoevenagel condensation .
  • Step 3: Introduce the azepan-1-ylmethyl group via nucleophilic substitution or reductive amination using azepane and formaldehyde derivatives .

Key Reaction Conditions:

StepReagents/ConditionsYield Optimization Tips
2EtOH, NaOH, 60–80°CUse anhydrous solvents to minimize hydrolysis of trimethoxy groups.
3DMF, K₂CO₃, 24h refluxPurify via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .

Basic: Which spectroscopic techniques are critical for confirming the (Z)-stereochemistry of the benzylidene moiety?

Methodological Answer:

  • ¹H NMR: The coupling constant (J) between H-α and H-β of the benzylidene group. For (Z)-isomers, J ≈ 10–12 Hz due to trans-configuration .
  • NOESY NMR: Detect spatial proximity between the benzylidene proton and the adjacent benzofuran protons .
  • IR Spectroscopy: Confirm absence of free carbonyl stretching (~1700 cm⁻¹), indicating successful enol-keto tautomer stabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.